Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dichlorophenyl group attached to the isoxazole ring, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the isoxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
- Ethyl 3-(2,6-Difluorophenyl)isoxazole-5-carboxylate
Uniqueness
Ethyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring can enhance its stability and make it more resistant to metabolic degradation compared to other similar compounds .
Properties
Molecular Formula |
C12H9Cl2NO3 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
ethyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |
InChI Key |
HBZZVFIBEFAPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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